

# 7-Hydroxy-4-methyl-2(1H)-quinolone basic properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 7-Hydroxy-4-methyl-2(1H)-quinolone

Cat. No.: B1236265

[Get Quote](#)

## An In-depth Technical Guide on 7-Hydroxy-4-methyl-2(1H)-quinolone

This technical guide provides a comprehensive overview of the core chemical and physical properties of **7-Hydroxy-4-methyl-2(1H)-quinolone**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the compound's structural and physicochemical characteristics, experimental protocols for its synthesis and analysis, and its known applications.

## Chemical and Physical Properties

**7-Hydroxy-4-methyl-2(1H)-quinolone**, a heterocyclic organic compound, is noted for its fluorescent properties and its role as a metabolite in carcinogenicity studies[1]. The compound exists in tautomeric equilibrium between its keto (quinolone) and enol (hydroxyquinoline) forms[2][3][4][5].

## Compound Identification

The following table summarizes the key identifiers for **7-Hydroxy-4-methyl-2(1H)-quinolone**.

Identifier	Value	Reference
IUPAC Name	7-hydroxy-4-methyl-1H-quinolin-2-one	[6]
CAS Number	20513-71-7	[1]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>2</sub>	[1][6]
Molecular Weight	175.18 g/mol	[1][6]
InChI Key	MYEVEFULPUKTSZ-UHFFFAOYSA-N	[1][7]
SMILES	<chem>CC1=CC(=O)NC2=C1C=CC(=C2)O</chem>	[8]
PubChem CID	5374442	[6]

## Physicochemical Data

Quantitative physical and chemical properties are crucial for experimental design and application.

Property	Value / Description	Reference
Physical Form	Solid, Crystalline Powder	[1]
Melting Point	≥250 °C	[1]
pKa	7.8	[1]
Solubility	Soluble in DMF, DMSO, and alcohols.	[1]
Purity (Assay)	≥97.0% (HPLC)	[1]

## Spectroscopic and Analytical Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of **7-Hydroxy-4-methyl-2(1H)-quinolone**.

Spectroscopic Data	Description	Reference
Fluorescence	$\lambda_{\text{ex}}$ 321 nm; $\lambda_{\text{em}}$ 357 nm (pH 5.0) $\lambda_{\text{ex}}$ 351 nm; $\lambda_{\text{em}}$ 428 nm (0.1 M Tris, pH 9.0)	[1]
$^{13}\text{C}$ NMR	Spectral data available. Solvent: DMSO-d <sub>6</sub> .	[6][7]
Mass Spectrometry	GC-MS data available. Exact Mass: 175.063329 g/mol .	[6][7]
Infrared (IR)	IR spectral data has been used to confirm the compound's structure.	[9]
X-ray Diffraction	The crystal structure has been determined to be orthorhombic.	[9]

## Tautomerism and Synthesis Workflow

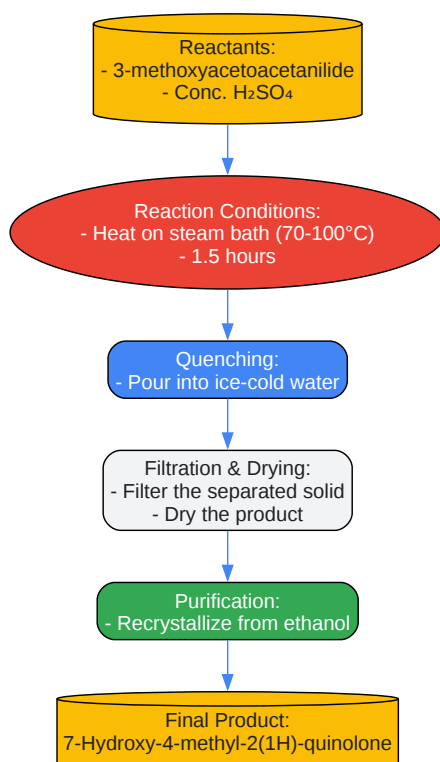
### Keto-Enol Tautomerism

**7-Hydroxy-4-methyl-2(1H)-quinolone** exhibits keto-enol tautomerism, existing in equilibrium between the quinolone (keto) form and the hydroxyquinoline (enol) form. This property is significant as it can influence the molecule's chemical reactivity and biological interactions[3][4][10].

Caption: Keto-enol tautomerism of **7-Hydroxy-4-methyl-2(1H)-quinolone**.

### Synthesis Workflow

A logical workflow for the synthesis and subsequent purification of the compound.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of the target compound.

## Experimental Protocols

### Synthesis of 7-Hydroxy-4-methyl-2(1H)-quinolone

This protocol is based on the cyclization of an acetoacetanilide derivative[9].

Materials:

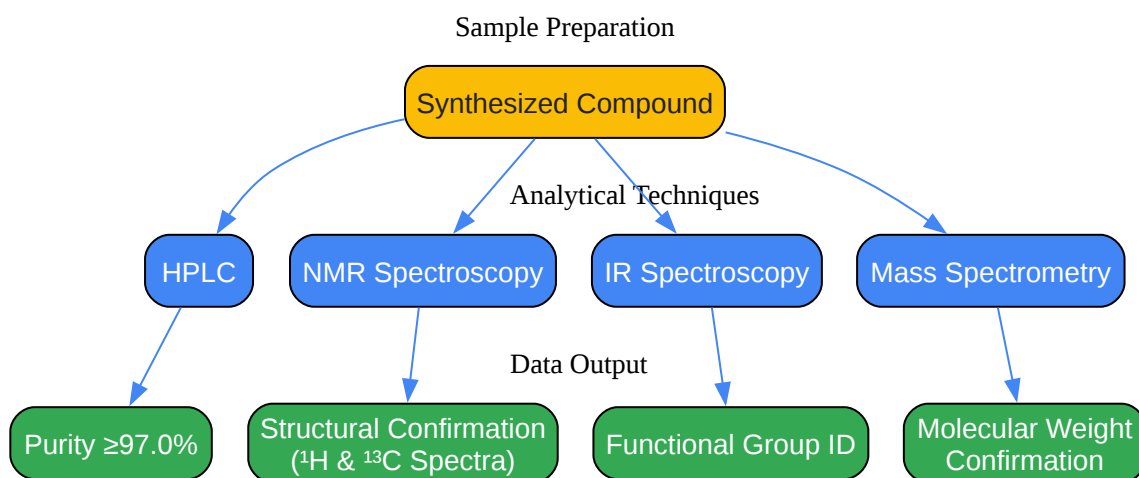
- 3-methoxyacetoacetanilide
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Ice-cold water
- Ethanol

Procedure:

- Heat 3-methoxyacetoacetanilide with concentrated  $\text{H}_2\text{SO}_4$  on a steam bath. The temperature is initially maintained at 70-80°C for 30 minutes.
- Increase the temperature to 100°C and heat for an additional hour[9].
- After heating, cool the reaction mixture.
- Pour the cooled mixture into a beaker containing approximately 500 mL of ice-cold water while stirring constantly[9].
- A solid precipitate of 7-hydroxy-4-methylquinolin-2(1H)-one will form.
- Filter the separated solid and wash it with water.
- Dry the crude product.
- Recrystallize the dried solid from ethanol to obtain the purified product[9].

## Characterization Protocols

A standard workflow for confirming the identity and purity of the synthesized compound.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 7-Hydroxy-4-methyl-2(1H)-quinolone suitable for fluorescence,  $\geq 97.0\%$  (HPLC) | 20513-71-7 [sigmaaldrich.com]
- 2. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 6. 2(1H)-Quinolone, 7-hydroxy-4-methyl- | C<sub>10</sub>H<sub>9</sub>NO<sub>2</sub> | CID 5374442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. PubChemLite - 7-hydroxy-4-methyl-2(1h)-quinolone (C<sub>10</sub>H<sub>9</sub>NO<sub>2</sub>) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [7-Hydroxy-4-methyl-2(1H)-quinolone basic properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1236265#7-hydroxy-4-methyl-2-1h-quinolone-basic-properties]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)